2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Descripción

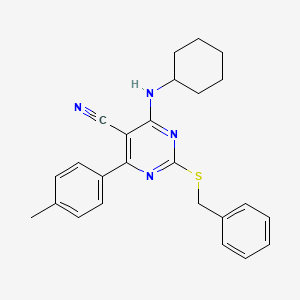

Chemical Structure and Properties 2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS: 320422-41-1) is a pyrimidine derivative with the molecular formula C₂₅H₂₆N₄S and a molar mass of 414.57 g/mol . Its structure features:

- A pyrimidine core substituted at the 2-position with a benzylsulfanyl group,

- A cyclohexylamino group at the 4-position,

- A 4-methylphenyl substituent at the 6-position,

- A nitrile group at the 5-position.

This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s role in bioactive molecules.

Propiedades

IUPAC Name |

2-benzylsulfanyl-4-(cyclohexylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4S/c1-18-12-14-20(15-13-18)23-22(16-26)24(27-21-10-6-3-7-11-21)29-25(28-23)30-17-19-8-4-2-5-9-19/h2,4-5,8-9,12-15,21H,3,6-7,10-11,17H2,1H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITQXLDQMIIQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NC4CCCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, with the CAS number 303985-65-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and the implications of its activity in various fields.

- Molecular Formula : C25H26N4S

- Molar Mass : 414.57 g/mol

- Boiling Point : Approximately 659.3 °C (predicted)

- Density : 1.22 g/cm³ (predicted)

- pKa : 1.49 (predicted)

The compound features a pyrimidine ring substituted with a benzyl sulfanyl group, cyclohexylamino group, and a 4-methylphenyl group, which contribute to its unique chemical reactivity and potential biological activities .

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : Its chemical structure may confer antimicrobial properties, making it a candidate for further studies in infectious disease contexts.

- Insecticidal Activity : Related compounds have demonstrated insecticidal effects, indicating that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. A comparative analysis of structurally similar compounds reveals varying degrees of activity based on modifications to the core structure:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile | Similar pyrimidine core, different amino substituent | Anticancer activity |

| 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile | Similar core, different alkyl amino group | Antimicrobial properties |

| 2-(Benzylthio)-4-(cyclopropylamino)-6-(3-fluorophenyl)-5-pyrimidinecarbonitrile | Variations in amino and phenyl groups | Potential neuroprotective effects |

The unique combination of substituents in this compound may confer distinct pharmacological properties not observed in other similar compounds .

Research Findings and Case Studies

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential:

- Antitumor Activity : In vitro studies have indicated that related pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. Further investigations are needed to determine the specific mechanisms through which this compound exerts its effects.

- Insecticidal Studies : Preliminary bioassays suggest that compounds with similar structures may disrupt oxidative phosphorylation in insects, leading to their potential use as insecticides .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects.

- In Vivo Evaluations : Conducting animal studies to assess the efficacy and safety profile of the compound.

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against target biological systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry, particularly as a potential anticancer agent. Preliminary studies suggest that it may exhibit significant biological activities, including:

- Antitumor Activity : Compounds structurally similar to 2-(benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups have been reported to induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapy .

Antimicrobial Properties

Research indicates that compounds containing similar structural motifs may possess antimicrobial properties. The inhibition of carbonic anhydrases (CAs), which are essential for bacterial growth, has been noted as a mechanism through which these compounds exert their antibacterial effects .

Structure-Activity Relationship Studies

The unique combination of substituents in this compound allows for extensive structure-activity relationship (SAR) studies. These studies are crucial for understanding how modifications to the molecular structure can enhance biological activity or reduce toxicity .

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of pyrimidine derivatives, highlighting the importance of the benzyl sulfanyl group in enhancing activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the amino groups could lead to improved efficacy against resistant bacterial strains .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile | Similar pyrimidine core, different amino substituent | Anticancer activity |

| 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile | Similar core, different alkyl amino group | Antimicrobial properties |

| 2-(Benzylthio)-4-(cyclopropylamino)-6-(3-fluorophenyl)-5-pyrimidinecarbonitrile | Variations in amino and phenyl groups | Potential neuroprotective effects |

This table illustrates the diversity among compounds related to this compound and highlights their respective pharmacological activities.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrimidine derivatives with modifications at the 2-, 4-, and 6-positions have been extensively studied. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Substituent Effects on Solubility The cyclohexylamino group in the target compound increases lipophilicity compared to analogs with smaller 4-substituents (e.g., isopropylamino) . Replacing the 6-position 4-methylphenyl with a phenyl group (as in CAS 320422-41-1) reduces steric hindrance, marginally improving aqueous solubility .

Crystallographic Insights The analog 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile crystallizes in a monoclinic system (P21/c) with layered molecular packing along the c-axis . In contrast, chlorinated derivatives (e.g., C₂₂H₂₀ClN₃S₂) exhibit C–H···π and π–π interactions, enhancing thermal stability .

Synthetic Routes

- The target compound is synthesized via nucleophilic substitution, similar to analogs. For example:

- 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile was prepared by refluxing 4-chloro-pyrimidine intermediates with 4-thiocresol in pyridine .

- 4-(Cyclohexylamino) derivatives often use cyclohexylamine as a nucleophile under basic conditions .

For instance:

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile?

Answer: The synthesis typically involves multi-step condensation reactions, where intermediates are functionalized with benzylsulfanyl, cyclohexylamino, and 4-methylphenyl groups. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions .

- Characterization :

- IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C vibration at ~650 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent environments (e.g., cyclohexylamino protons at δ 1.2–2.5 ppm, benzylsulfanyl CH₂ at δ 4.0–4.5 ppm) .

- HRMS validates molecular weight (m/z 414.57 for C₂₅H₂₆N₄S) with <0.005% error .

Q. How is the molecular structure of this compound validated experimentally?

Answer: X-ray crystallography is the gold standard for structural validation:

- Crystal system : Monoclinic (e.g., space group P2₁/c) with unit cell parameters a = 13.777 Å, b = 8.496 Å, c = 18.588 Å, β = 97.56° .

- Key bond lengths : C–S (1.78–1.82 Å), C≡N (1.15 Å), and cyclohexyl C–N (1.47 Å) align with DFT-optimized geometries .

- Torsional angles : Substituents like benzylsulfanyl adopt dihedral angles <10° relative to the pyrimidine core, minimizing steric strain .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Answer: Discrepancies in vibrational frequencies (e.g., FT-IR vs. DFT-predicted modes) arise from approximations in theoretical models. Mitigation strategies include:

Q. What non-covalent interactions govern the crystal packing of this compound?

Answer: Intermolecular forces critical for crystal stability include:

- C–H⋯π interactions : Benzylsulfanyl CH₂ groups interact with adjacent 4-methylphenyl rings (distance ~3.5 Å) .

- π–π stacking : Pyrimidine rings stack with offset geometries (centroid distances 3.8–4.2 Å) .

- Hydrogen bonds : Weak N–H⋯N contacts between cyclohexylamino and nitrile groups (2.9–3.1 Å) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR studies require:

- Docking simulations : Target kinases (e.g., EGFR) using AutoDock Vina to assess binding affinity to the pyrimidine core .

- Pharmacophore mapping : Identify critical moieties (e.g., benzylsulfanyl for lipophilicity, nitrile for H-bond acceptance) .

- In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (IC₅₀) to correlate substituent effects with activity .

Methodological Notes

- Synthesis optimization : Use glacial acetic acid as a catalyst for hydrazone derivatives to achieve yields >85% .

- Crystallization : Slow evaporation from ethanol/chloroform (1:1) produces diffraction-quality crystals .

- Contradiction resolution : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.